(E)-4-(3-fluorophenyl)but-3-en-2-one
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Overview
Description
4-(3-Fluorophenyl)but-3-en-2-one is an organic compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a butenone structure
Preparation Methods
The synthesis of 4-(3-fluorophenyl)but-3-en-2-one typically involves the Wittig reaction, a well-known method for forming carbon-carbon double bonds. In this reaction, a phosphonium ylide reacts with an aldehyde to produce the desired α,β-unsaturated ketone. The reaction is often carried out under solventless conditions to enhance efficiency .
Another method involves the Luche reduction, where 4-(3-fluorophenyl)but-3-en-2-one is reduced to 4-(3-fluorophenyl)but-3-en-2-ol using sodium borohydride (NaBH4) and cerium chloride (CeCl3) in methanol (CH3OH) .
Chemical Reactions Analysis
4-(3-Fluorophenyl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: As mentioned, it can be reduced to 4-(3-fluorophenyl)but-3-en-2-ol using NaBH4 and CeCl3
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, and reducing agents like NaBH4 for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(3-Fluorophenyl)but-3-en-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(3-fluorophenyl)but-3-en-2-one involves its interaction with various molecular targets, depending on its application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to specific biochemical effects. The exact pathways involved can vary and are often the subject of ongoing research .
Comparison with Similar Compounds
4-(3-Fluorophenyl)but-3-en-2-one can be compared with other similar compounds such as:
4-(2-Fluorophenyl)but-3-en-2-one: Similar structure but with the fluorine atom in a different position on the phenyl ring.
4-(4-Fluorophenyl)but-3-en-2-one: Another positional isomer with the fluorine atom at the para position.
These compounds share similar chemical properties but may exhibit different reactivity and biological activity due to the position of the fluorine atom on the phenyl ring.
Properties
CAS No. |
38675-91-1 |
---|---|
Molecular Formula |
C10H9FO |
Molecular Weight |
164.18 g/mol |
IUPAC Name |
(E)-4-(3-fluorophenyl)but-3-en-2-one |
InChI |
InChI=1S/C10H9FO/c1-8(12)5-6-9-3-2-4-10(11)7-9/h2-7H,1H3/b6-5+ |
InChI Key |
HMPIVEBXKYNVET-AATRIKPKSA-N |
Isomeric SMILES |
CC(=O)/C=C/C1=CC(=CC=C1)F |
Canonical SMILES |
CC(=O)C=CC1=CC(=CC=C1)F |
Origin of Product |
United States |
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